molecular formula C19H16N6O3 B2712830 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-5-amine CAS No. 892762-55-9

4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2712830
CAS No.: 892762-55-9
M. Wt: 376.376
InChI Key: WYRXSCJQGRALJA-UHFFFAOYSA-N
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Description

The compound 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-5-amine is a heterocyclic molecule featuring:

  • A 1,2,3-triazole core substituted with an amine group at position 5 and a 3,4-dimethylphenyl group at position 1.
  • A 1,2,4-oxadiazole ring linked to the triazole, bearing a 2H-1,3-benzodioxol-5-yl moiety.

This hybrid structure combines pharmacophores known for diverse biological activities.

Properties

IUPAC Name

5-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3,4-dimethylphenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O3/c1-10-3-5-13(7-11(10)2)25-17(20)16(22-24-25)19-21-18(23-28-19)12-4-6-14-15(8-12)27-9-26-14/h3-8H,9,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRXSCJQGRALJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-5-amine is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features several significant structural moieties:

  • Benzodioxole : Known for its antioxidant and anti-inflammatory properties.
  • Oxadiazole : Associated with antimicrobial and anticancer activities.
  • Triazole : Often linked to antifungal properties.

Molecular Formula

The molecular formula of the compound is C19H18N4O3C_{19}H_{18}N_{4}O_{3} with a molecular weight of approximately 342.37 g/mol.

Synthesis

The synthesis typically involves multi-step organic reactions:

  • Formation of Benzodioxole : Synthesized through cyclization of catechol derivatives.
  • Synthesis of Oxadiazole : Achieved via hydrazine reaction with carboxylic acid derivatives.
  • Triazole Formation : Employing click chemistry techniques to couple azides and alkynes.

Antimicrobial Activity

Studies have demonstrated that the compound exhibits significant antimicrobial activity against various bacterial strains. For instance:

  • Staphylococcus aureus and Escherichia coli showed susceptibility to the compound in disc diffusion assays.
Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Antifungal Activity

Research indicates that the compound has antifungal properties, particularly against fungi such as Candida albicans. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL.

Anticancer Potential

Preliminary studies suggest that the compound may inhibit cancer cell proliferation. In vitro assays on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed a dose-dependent decrease in cell viability:

Concentration (µM)Cell Viability (%)
0100
1085
2565
5040

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The triazole moiety may interact with enzymes critical for microbial survival or cancer cell proliferation.
  • Receptor Modulation : The compound could bind to specific receptors involved in inflammatory responses.

Case Study 1: Antimicrobial Efficacy

A study conducted by Al-Wabli et al. assessed the antimicrobial effects of the compound against various pathogens using broth microdilution methods. The results confirmed its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Activity

In another investigation, the cytotoxic effects were evaluated on multiple cancer cell lines. The compound demonstrated promising results in inhibiting cell growth and inducing apoptosis in MCF-7 cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Triazole Ring

Aryl Group Variations
  • Target Compound : The 3,4-dimethylphenyl group at position 1 introduces electron-donating methyl substituents, likely enhancing lipophilicity and metabolic stability.
  • E595-0061 (ChemDiv): Replaces the 3,4-dimethylphenyl with a 3,5-dimethoxyphenyl group. Methoxy groups increase electron density and may improve solubility but could reduce membrane permeability compared to methyl substituents .

Oxadiazole Ring Modifications

Benzodioxol vs. Other Substituents
  • The benzodioxol group in the target compound and E595-0061 contributes to planarity, favoring interactions with aromatic residues in proteins.
  • 4-(3-Bromophenyl)benzoxazole Derivative (): Replaces the oxadiazole with a benzoxazole ring.

Electronic and Computational Comparisons

  • CAM-B3LYP/6-311+G(d) Studies (): Triazole derivatives with methoxy and trifluoromethyl substituents exhibit significant hyperpolarizability, suggesting utility in nonlinear optical materials. The target compound’s dimethylphenyl group may similarly influence electronic properties, though computational validation is needed .

Data Tables: Structural and Functional Comparison

Table 1. Key Structural Features and Properties

Compound Name Triazole Substituent Oxadiazole Substituent Molecular Weight (g/mol) Notable Properties
Target Compound 3,4-Dimethylphenyl 2H-1,3-Benzodioxol-5-yl 432.4 High lipophilicity (predicted)
E595-0061 3,5-Dimethoxyphenyl 2H-1,3-Benzodioxol-5-yl 408.37 Enhanced solubility vs. target
4-(4-Methylphenyl)-1-(3-CF3-phenyl) 3-Trifluoromethylphenyl 4-Methylphenyl 417.3 Electron-withdrawing effects
5-(3-Bromophenyl)benzoxazole Derivative 2-Methylphenyl 3-Bromophenyl 444.3 Antibacterial activity reported

Table 2. Computational and Experimental Insights

Property Target Compound E595-0061 3-CF3-phenyl Derivative
LogP (Predicted) ~3.8 ~3.2 ~4.1
TPSA (Ų) 95 108 89
Hyperpolarizability* Not studied Not studied High (CAM-B3LYP)

Q & A

Q. Critical Parameters :

  • Temperature control during oxadiazole formation to avoid side products.
  • Catalyst stoichiometry in CuAAC to minimize copper residues.

Basic: Which spectroscopic techniques are most effective for structural characterization?

Answer:
A combination of techniques ensures accurate characterization:

Technique Purpose Key Peaks/Data Evidence
¹H/¹³C NMR Confirm backbone and substituentsTriazole C-H (~7.5–8.5 ppm), benzodioxol O-CH₂-O (~5.9 ppm)
HRMS Verify molecular formulaExact mass matching [M+H]⁺/[M–H]⁻ ions
X-ray Diffraction Resolve crystal structureDihedral angles between heterocycles (e.g., oxadiazole-triazole plane ~15–20°)

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions.

Advanced: How can computational methods predict the compound’s reactivity and binding interactions?

Answer:
Methodology :

  • DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to study electronic properties (HOMO-LUMO gap, electrostatic potential maps) .
  • Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina. Validate with binding free energy (ΔG ≤ –8 kcal/mol) and RMSD <2 Å .

Q. Example Findings :

  • HOMO-LUMO Gap : ~4.5 eV (suggests moderate reactivity).
  • Hydrogen Bonding : Triazole NH and oxadiazole O atoms as key interaction sites.

Advanced: How should researchers address contradictions in biological activity data across studies?

Answer:
Approach :

  • Dose-Response Validation : Replicate assays (e.g., IC₅₀ for cytotoxicity) in standardized cell lines (HeLa, MCF-7) .
  • SAR Analysis : Compare substituent effects (e.g., 3,4-dimethylphenyl vs. fluorophenyl analogs) to isolate pharmacophores .
  • Off-Target Screening : Use proteome-wide affinity chromatography to identify unintended targets .

Case Study : Discrepancies in antimicrobial activity may arise from variations in bacterial membrane permeability (e.g., Gram+ vs. Gram–).

Basic: What strategies improve yield and purity during scale-up synthesis?

Answer:

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., oxadiazole formation in 2 hours vs. 24 hours conventionally) .
  • Flow Chemistry : Enhances reproducibility for CuAAC by maintaining precise temperature and mixing .
  • In-line Analytics : Use FTIR or HPLC to monitor intermediates in real time .

Advanced: How can thermodynamic properties (e.g., solubility, stability) be systematically evaluated?

Answer:
Experimental :

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C typical for triazole-oxadiazole hybrids) .
  • Solubility Profiling : Use shake-flask method in PBS/DMSO (logP ~2.5 predicts moderate lipophilicity) .

Q. Computational :

  • COSMO-RS : Predict solubility parameters in diverse solvents .

Advanced: What mechanistic insights exist for the compound’s heterocyclic coupling reactions?

Answer:

  • Oxadiazole Formation : Proceeds via nucleophilic attack of amidoxime on nitrile, followed by dehydration .
  • Triazole Cyclization : Cu(I)-mediated [3+2] cycloaddition with strict regioselectivity (1,4-disubstituted triazole) .

Kinetic Studies : Monitor by in-situ Raman spectroscopy to identify rate-limiting steps (e.g., nitrile activation).

Advanced: How can hybrid heterocyclic systems enhance bioactivity?

Answer:
Design Principles :

  • Synergistic Moieties : Benzodioxol (electron-rich) enhances membrane penetration, while triazole-amine aids hydrogen bonding .
  • Case Study : Hybrids with pyrimidine (e.g., ) show improved kinase inhibition due to planar aromatic stacking .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Gloves, lab coat, and goggles (potential irritant).
  • Ventilation : Use fume hoods during synthesis (volatile solvents like DMF).
  • Waste Disposal : Neutralize acidic/basic residues before disposal .

Advanced: How can researchers leverage X-ray crystallography to study supramolecular interactions?

Answer:
Protocol :

  • Crystal Growth : Slow evaporation from DMSO/EtOH (1:3) .
  • Hydrogen Bond Analysis : Identify N–H⋯O/N interactions (e.g., triazole NH to oxadiazole O, ~2.8–3.0 Å) .
  • Packing Motifs : Zigzag chains via R₂²(8) ring motifs stabilize the lattice .

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